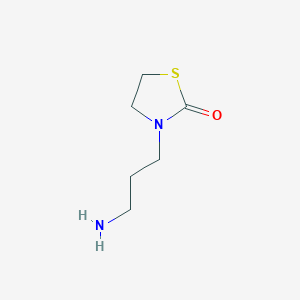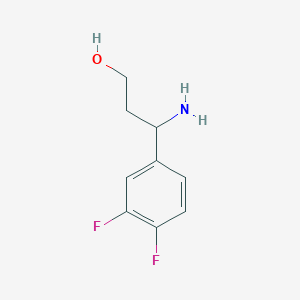
Transcyclohexane-1,4-diamidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Transcyclohexane-1,4-diamidine dihydrochloride is a chemical compound with the molecular formula C₈H₁₈Cl₂N₄ It is known for its unique structure, which consists of a cyclohexane ring substituted with guanidine groups at the 1 and 4 positions, and it is stabilized as a dihydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Transcyclohexane-1,4-diamidine dihydrochloride typically involves the reaction of cyclohexane-1,4-diamine with cyanamide under acidic conditions to form the guanidine groups. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt. The general reaction scheme is as follows:
- Cyclohexane-1,4-diamine is dissolved in an aqueous solution.
- Cyanamide is added to the solution.
- Hydrochloric acid is introduced to the reaction mixture.
- The reaction is allowed to proceed at a controlled temperature, typically around 50-60°C, for several hours.
- The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a crystalline solid, which is then packaged for distribution.
Analyse Des Réactions Chimiques
Types of Reactions
Transcyclohexane-1,4-diamidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine derivatives.
Reduction: Reduction reactions can convert the guanidine groups to amine groups.
Substitution: The guanidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Imine derivatives.
Reduction: Cyclohexane-1,4-diamine.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Transcyclohexane-1,4-diamidine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its guanidine groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Transcyclohexane-1,4-diamidine dihydrochloride involves its interaction with biological molecules through its guanidine groups. These groups can form hydrogen bonds and ionic interactions with various molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1,4-diamine: A precursor in the synthesis of Transcyclohexane-1,4-diamidine dihydrochloride.
1,4-Cyclohexanediamine: Similar in structure but lacks the guanidine groups.
1,4-Cyclohexanediol: Contains hydroxyl groups instead of guanidine groups.
Uniqueness
This compound is unique due to its guanidine groups, which impart distinct chemical and biological properties. These groups enhance its potential as an antimicrobial agent and its ability to interact with biological molecules, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
37781-86-5 |
|---|---|
Formule moléculaire |
C8H18Cl2N4 |
Poids moléculaire |
241.16 g/mol |
Nom IUPAC |
cyclohexane-1,4-dicarboximidamide;dihydrochloride |
InChI |
InChI=1S/C8H16N4.2ClH/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h5-6H,1-4H2,(H3,9,10)(H3,11,12);2*1H |
Clé InChI |
DSNXNNNJQPQPPS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C(=N)N)C(=N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8625177.png)


![1-Propanesulfonic acid, 3-[(1-methyl-1-phenylethyl)amino]-](/img/structure/B8625211.png)
![4-N-(2-nitrophenyl)pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8625213.png)
![6-Nitro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B8625226.png)

![[4-(5-cyano-1-methyl-1H-pyrrol-2-yl)-2-methylphenyl]cyanamide](/img/structure/B8625241.png)


![2-[(7-Aminoheptyl)amino]ethan-1-ol](/img/structure/B8625263.png)

